molecular formula C21H18N2O4S2 B381956 (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate CAS No. 303790-54-7

(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate

Cat. No.: B381956
CAS No.: 303790-54-7
M. Wt: 426.5g/mol
InChI Key: LYZLYEMYBFHYLO-SFQUDFHCSA-N
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Description

(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with a benzylidene group, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring.

    Benzylidene Group Introduction:

    Amidation: The resulting compound undergoes amidation with ethyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to inhibit the growth of certain bacteria and reduce inflammation makes it a candidate for further pharmacological studies.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. The benzylidene group can also interact with cellular components, leading to the induction of apoptosis in cancer cells. The compound’s anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid: Similar structure but with an acetic acid group instead of the ethyl ester.

    4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic Acid: Similar structure but with a benzoic acid group.

Uniqueness

(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate is unique due to its ethyl ester group, which can influence its solubility and reactivity

Properties

IUPAC Name

ethyl 4-[[2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-2-27-20(26)15-8-10-16(11-9-15)22-18(24)13-23-19(25)17(29-21(23)28)12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,22,24)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZLYEMYBFHYLO-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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